1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea
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Overview
Description
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a thiourea group attached to a phenyl ring substituted with an isopropoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 4-isopropoxyphenyl isothiocyanate with furan-2-ylmethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl and furan derivatives.
Scientific Research Applications
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and furan rings can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(furan-2-ylmethyl)thiourea
- 1-(4-Ethoxyphenyl)-3-(furan-2-ylmethyl)thiourea
- 1-(4-Propoxyphenyl)-3-(furan-2-ylmethyl)thiourea
Uniqueness
1-(4-Isopropoxyphenyl)-3-(furan-2-ylmethyl)thiourea is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the phenyl, furan, and thiourea groups provides a distinct structural framework that can interact with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-propan-2-yloxyphenyl)thiourea |
InChI |
InChI=1S/C15H18N2O2S/c1-11(2)19-13-7-5-12(6-8-13)17-15(20)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H2,16,17,20) |
InChI Key |
DOYVAJCORHZHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 |
Origin of Product |
United States |
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